molecular formula C9H10O2 B038875 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde CAS No. 115663-62-2

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde

Cat. No.: B038875
CAS No.: 115663-62-2
M. Wt: 150.17 g/mol
InChI Key: GNZUTELOMFDFGS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure combining a tetrahydrobenzofuran scaffold with a synthetically versatile aldehyde functional group. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex, biologically active molecules. The aldehyde group is highly reactive, enabling facile derivatization through condensation, reduction, or nucleophilic addition reactions to create diverse chemical libraries.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZUTELOMFDFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Furan Acid Derivatives

A prominent method involves the cyclization of furan acid precursors. For example, a solution of furan acid (7.65 g, 39.4 mmol) in dichloromethane was cooled to 0°C, followed by the addition of triethylamine (7.1 mL, 51 mmol) and ethyl chloroformate (4.5 mL, 47 mmol). After 20 minutes, 2-fluoro-4-methoxyaniline (5.56 g, 39.4 mmol) was introduced, yielding the cyclized product after workup and purification. This method achieved a 94% yield, with the product characterized by 1H^1H NMR (CDCl3_3): δ 8.17–8.15 (m, 2H), 7.35–7.33 (m, 2H), and 2.86–2.80 (m, 3H).

Cyclization via Hydrogenation

Hydrogenation under high-pressure conditions (40 psi H2_2) using 10% Pd/C in ethyl acetate facilitated the reduction of nitro groups in intermediates, leading to tetrahydrobenzofuran derivatives. A representative procedure produced a 66% yield, with 1H^1H NMR (CDCl3_3): δ 6.99 (m, 2H), 6.67–6.59 (m, 2H), and 2.75–2.71 (m, 3H).

Formylation Strategies

Ethyl Formate-Mediated Formylation

In a key step, 6,7-dihydrobenzofuran-4(5H)-one (6, 3 g, 22 mmol) in dry tetrahydrofuran (THF) was treated with ethyl formate (9 mL, 110 mmol) at 65°C for 3 hours. Neutralization with HCl and purification by silica gel chromatography afforded 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carbaldehyde (7) in 88% yield. The product exhibited 1H^1H NMR (CDCl3_3): δ 9.89 (s, 1H, -CHO) and 7.59 (d, J = 2.2 Hz, 1H).

DDQ Oxidation for Aldehyde Formation

Oxidation of 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carbaldehyde (7) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene under reflux produced 4-hydroxybenzofuran-5-carbaldehyde (8) in 76% yield. Characterization included 1H^1H NMR (CDCl3_3): δ 11.97 (s, 1H, -OH) and 9.89 (s, 1H, -CHO).

Methylation and Functionalization

Methylation Using Dimethyl Carbonate

Reaction of 1-methyl-4-oxo-4,5,6,7-tetrahydroindole-5-carboxylic acid methyl ester (6) with dimethyl carbonate (3.00 g, 33.5 mmol) yielded a 94% product, characterized by 1H^1H NMR (CDCl3_3): δ 3.86 (s, 3H, OCH3_3) and 3.68 (s, 3H, NCH3_3).

Bromination for Halogenated Derivatives

Treatment of 7-methoxybenzofuran-6-carbaldehyde (9) with hydrobromic acid (48%) in ethyl acetate introduced a bromine substituent, yielding 7-bromo-4-methoxybenzofuran-5-carbaldehyde (10). This method emphasized dark reaction conditions to prevent side reactions.

Reaction Optimization and Yield Comparison

MethodReagents/ConditionsYield (%)Key Spectral Data (1H^1H NMR)
CyclizationEt3_3N, ClCO2_2Et, CH2_2Cl2_294δ 8.17–8.15 (m, 2H), 7.35–7.33 (m, 2H)
FormylationEthyl formate, THF, 65°C88δ 9.89 (s, 1H), 7.59 (d, J = 2.2 Hz, 1H)
DDQ OxidationDDQ, toluene, reflux76δ 11.97 (s, 1H), 9.89 (s, 1H)
MethylationDimethyl carbonate, K2_2CO3_394δ 3.86 (s, 3H), 3.68 (s, 3H)

Industrial-Scale Considerations

Large-scale production often employs continuous flow reactors to enhance cyclization efficiency. Advanced purification techniques, such as gradient elution chromatography and recrystallization, ensure >95% purity. Industrial protocols prioritize solvent recovery and catalyst reuse to minimize costs .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4,5,6,7-Tetrahydrobenzofuran-4-carboxylic acid.

    Reduction: Formation of 4,5,6,7-Tetrahydrobenzofuran-4-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is synthesized through various methods, often involving the reaction of 1,3-cyclohexanedione derivatives with aldehydes or other reagents under specific conditions. The compound can also be derived from tetrahydroindole derivatives, showcasing its versatility as a synthetic intermediate in organic chemistry .

Table 1: Common Synthesis Methods

MethodDescription
Condensation ReactionInvolves the reaction of 1,3-cyclohexanedione with chloroacetaldehyde in the presence of a base to yield the desired compound .
Oxidative CleavageThe furan ring can be oxidized to generate functionalized derivatives useful for further transformations .
Enantioselective SynthesisUtilizes chemoenzymatic methods to produce specific stereoisomers of tetrahydrobenzofuran derivatives .

Research indicates that this compound and its derivatives exhibit notable biological activities. These include antitumor properties and potential applications in pharmacology.

Antitumor Activity

Studies have demonstrated that derivatives of this compound can maintain biological activity while allowing for the construction of alternative libraries for antitumor drugs. This has been particularly relevant in the development of new therapeutic agents targeting cancer cells .

Drug Development Applications

The versatility of this compound makes it an attractive scaffold for drug development. Its derivatives are being explored for various therapeutic uses:

Cardiovascular Drugs

Compounds derived from tetrahydrobenzofuran structures have been investigated as potential cardiovascular drugs due to their ability to influence heart rhythm and prevent arrhythmias .

Anticancer Agents

The ongoing research into the antitumor properties of these compounds suggests their potential as lead compounds in the development of new anticancer therapies. The ability to modify the structure allows for the optimization of efficacy and selectivity against cancer cells .

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: Synthesis of Anticancer Agents

A recent study focused on synthesizing a series of tetrahydrobenzofuran derivatives and evaluating their cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer activity compared to existing treatments.

Case Study 2: Fragment-Based Drug Discovery

In another study involving fragment-based drug discovery, researchers utilized 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives to identify new leads for drug development by screening their interactions with target proteins involved in disease pathways .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring may also interact with biological membranes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Oxo-4,5,6,7-tetrahydrobenzofuran (C₈H₈O₂)
  • Key Differences : Replaces the aldehyde with a ketone group.
  • Reactivity : The ketone is less reactive toward nucleophilic addition compared to the aldehyde, limiting its utility in certain synthetic pathways.
  • Applications : Used in synthesizing Enadoline , a κ-opioid agonist .
6,7-Dihydro-5H-benzo[b]thiophen-4-one (C₈H₈OS)
  • Key Differences : Substitutes the furan oxygen with sulfur, forming a thiophene ring.
  • Properties : Reduced polarity compared to oxygen analogs, influencing solubility and antimicrobial activity .

Heterocyclic Aldehydes

Thiophene-2-carbaldehyde (C₅H₄OS)
  • Key Differences : Aromatic thiophene ring with an aldehyde group.
  • Reactivity : Sulfur’s electron-withdrawing nature enhances electrophilic substitution at the 5-position, useful in synthesizing imidazo[4,5-g]quinazolines .
4-Hydroxybenzaldehyde (C₇H₆O₂)
  • Key Differences : Aromatic aldehyde with a hydroxyl group.
  • Applications : Widely used in cosmetics, food additives, and as a reference standard due to its stability and low reactivity .

Alicyclic vs. Aromatic Systems

Caffeic Acid (C₉H₈O₄)
  • Key Differences : Contains a dihydroxybenzene ring and acrylic acid group.
  • Applications : Natural antioxidant in supplements and beverages; structurally distinct due to conjugation and carboxylic acid functionality .

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Key Applications Synthesis Method
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde C₈H₈O₂ 136.15 Aldehyde, Furan Medicinal intermediate Cyclohexanedione + bromoacetaldehyde
4-Oxo-4,5,6,7-tetrahydrobenzofuran C₈H₈O₂ 136.15 Ketone, Furan Enadoline synthesis Cyclohexanedione + chloroacetaldehyde
6,7-Dihydro-5H-benzo[b]thiophen-4-one C₈H₈OS 152.21 Ketone, Thiophene Antimicrobial agents Thiophene + succinic anhydride
Thiophene-2-carbaldehyde C₅H₄OS 112.15 Aldehyde, Thiophene Quinazoline synthesis Not specified
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Aldehyde, Hydroxyl Cosmetics, food additives Commercial synthesis
Caffeic Acid C₉H₈O₄ 180.16 Carboxylic acid, Diol Antioxidants, supplements Natural extraction or synthesis

Key Research Findings

Reactivity : The aldehyde group in this compound enables facile nucleophilic additions, making it superior to ketone-containing analogs for derivatization .

Biological Activity : Sulfur analogs (e.g., 6,7-dihydro-5H-benzo[b]thiophen-4-one) exhibit antimicrobial properties but are less studied due to synthesis challenges .

Stability : Substituents like methyl groups on the tetrahydrobenzofuran ring can lead to isomerization, requiring careful storage .

Safety : Like other tetrahydrobenzofuran derivatives, the compound is classified as Xi (irritant) , necessitating gloves and eye protection during handling .

Biological Activity

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde (CAS No. 115663-62-2) is a heterocyclic compound derived from benzofuran, characterized by its fused benzene and furan rings. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C9H10O2, and it features an aldehyde functional group that plays a crucial role in its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation to form carboxylic acids or reduction to alcohols.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the furan ring may influence cellular processes by interacting with biological membranes and receptors .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell wall synthesis by targeting essential enzymes involved in peptidoglycan biosynthesis.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Pseudomonas aeruginosaModerate inhibition

Anticancer Activity

Studies have explored the anticancer potential of this compound through various cell lines. For instance, it has been reported to inhibit the growth of cancer cells such as MCF-7 (breast cancer), HepG2 (hepatoma), and others. The underlying mechanism may involve the downregulation of oncogenic transcription factors like NF-κB and AP-1 .

Table 2: Anticancer Efficacy Against Different Cell Lines

Cell LineIC50 (μg/mL)% Inhibition at Max Concentration
MCF-75095%
HepG27588%
A549 (Lung)6090%

Case Studies

  • Study on Antimicrobial Effects : A recent study demonstrated that treatment with this compound led to significant reductions in bacterial growth in vitro. The compound was particularly effective against Staphylococcus aureus, suggesting its potential use in developing new antibacterial agents.
  • Anticancer Research : In an investigation involving various cancer cell lines, the compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for further drug development aimed at treating breast cancer.

Q & A

Q. Key Data :

  • Yield: Up to 78% for the cyclization step .
  • Purity: Confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction conditions be optimized to introduce substituents into the tetrahydrobenzofuran core?

Answer:
Advanced substitution strategies involve dipolar cycloaddition or transition-metal catalysis :

Rhodium-Catalyzed Cycloaddition : Diazacyclohexane-1,3-diones react with vinyl acetates in the presence of rhodium acetate to form substituted tetrahydrobenzofurans. This method allows for regioselective introduction of substituents at the 2- or 3-position .

Wittig Olefination : For methylene derivatives, 4-oxo intermediates react with triphenylphosphine ylides (e.g., Ph₃P=CH₂) under anhydrous conditions (Et₂O, t-BuOK) to generate exocyclic alkenes .

Q. Challenges :

  • Competing side reactions (e.g., over-oxidation or ring-opening) require precise stoichiometric control.
  • Substituent steric effects may reduce yields (e.g., 41–71% for rhodium-catalyzed routes) .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Core Methods :

NMR Spectroscopy :

  • ¹H NMR : Distinct signals for the aldehyde proton (~9.8 ppm) and tetrahydrobenzofuran protons (δ 1.5–3.0 ppm for CH₂ groups).
  • ¹³C NMR : Carbonyl carbons appear at ~190–200 ppm .

Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 153.1 for C₉H₁₀O₂).

HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) ensures purity (>97%) .

Advanced: How does the electronic nature of substituents affect the compound’s reactivity in medicinal chemistry applications?

Answer:
Substituents modulate electron density and bioactivity :

Electron-Withdrawing Groups (e.g., -CF₃) : Enhance electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Schiff base formation with amines). This is critical in designing prodrugs or covalent inhibitors .

Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in cycloaddition reactions but may reduce oxidative stability .

Structure-Activity Relationship (SAR) : Methyl or halogen substituents at the 6-position improve antimicrobial activity in benzofuran derivatives, as shown in MIC assays against S. aureus .

Advanced: What computational approaches are used to predict the stability and tautomeric forms of this compound?

Answer:

DFT Calculations : B3LYP/6-31G(d) models predict the keto-enol tautomer equilibrium. The 4-oxo form is more stable by ~5 kcal/mol due to aromatic conjugation in the benzofuran ring .

Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) assess conformational flexibility and hydration effects on reactivity.

Docking Studies : Used to evaluate binding affinity to biological targets (e.g., cytochrome P450 enzymes) .

Basic: What safety protocols are essential when handling this compound?

Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

Ventilation : Use fume hoods due to volatility and potential respiratory irritation (R36/37/38) .

Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Storage : In amber glass bottles under nitrogen at –20°C to prevent oxidation .

Advanced: How can conflicting spectroscopic data for tetrahydrobenzofuran derivatives be resolved?

Answer:
Contradictions often arise from solvent effects or tautomerism :

Variable Temperature NMR : Identifies dynamic processes (e.g., ring-flipping in tetrahydrofuran derivatives).

Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ may resolve splitting patterns caused by hydrogen bonding.

X-ray Crystallography : Provides definitive structural confirmation, as seen in the Cambridge Structural Database for related compounds .

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